Ventricular natriuretic peptide from eel is a unique peptide hormone primarily isolated from the cardiac ventricles of eels. This peptide exhibits a range of physiological effects similar to those of atrial natriuretic peptide and brain natriuretic peptide, which are well-known in mammals. The structure of eel ventricular natriuretic peptide is particularly notable for its long C-terminal tail, which distinguishes it from other natriuretic peptides found in mammals. This peptide plays a significant role in osmoregulation and cardiovascular functions in eels, particularly in adapting to varying salinity levels in their aquatic environments.
Eel ventricular natriuretic peptide is sourced from the cardiac ventricles of various eel species, particularly those belonging to the family Anguillidae. It is classified as a member of the natriuretic peptide family, which includes other peptides like atrial natriuretic peptide and brain natriuretic peptide. Eel ventricular natriuretic peptide is specifically categorized as a teleost-specific natriuretic peptide due to its unique structural characteristics and functional roles distinct from those found in mammals .
The synthesis of eel ventricular natriuretic peptide occurs primarily in the cardiac tissue. Research has shown that the gene encoding this peptide is expressed locally within the eel's intestine as well, suggesting a broader physiological role beyond cardiac function . The synthesis process involves:
The molecular structure of eel ventricular natriuretic peptide consists of 25 amino acid residues with a distinctive long C-terminal tail extending from the second half-cystine residue . The primary structure can be represented as follows:
Eel ventricular natriuretic peptide participates in several biochemical reactions, primarily involving receptor binding and signal transduction pathways:
The mechanism by which eel ventricular natriuretic peptide exerts its effects involves:
Eel ventricular natriuretic peptide displays several key physical and chemical properties:
Eel ventricular natriuretic peptide has several scientific applications:
Eel ventricular natriuretic peptide (VNP) was first isolated from acid extracts of Anguilla japonica cardiac ventricles using sequential chromatographic techniques. Researchers employed gel filtration to separate low-molecular-weight fractions, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification. This process yielded a single bioactive peak identified as VNP(1-25), characterized by its potent vasodepressor activity. Notably, no other truncated forms were detected in the ventricular extracts, indicating this 25-amino acid isoform as the primary low-molecular-weight VNP species in eel hearts [1]. The purification efficiency was validated through homologous radioimmunoassay (RIA), which confirmed both the purity and immunological specificity of the isolated peptide. This isolation protocol established VNP as a distinct cardiac hormone predominantly synthesized in the eel ventricle, with tissue concentrations significantly exceeding those of atrial natriuretic peptide (ANP) in the same organ [1] [2].
Eel VNP exists in two principal isoforms: the full-length VNP(1-36) and a truncated VNP(1-25). Structural analysis reveals that VNP(1-25) is a C-terminally cleaved form of VNP(1-36), sharing identical N-terminal sequences but lacking the 11-amino acid C-terminal extension. The primary structure of VNP(1-36) comprises 36 amino acids, including a 17-residue ring structure formed by an intramolecular disulfide bond—a conserved feature among natriuretic peptides. Both isoforms exhibit significant sequence divergence from mammalian ANP and BNP (<50% homology), explaining their species-specific bioactivity profiles [1] [9]. Functional comparisons demonstrate that while both isoforms show higher potency in eels compared to human ANP (146-fold greater vasodepressor activity), VNP(1-36) consistently exhibits superior biological activity. In eels, VNP(1-36) demonstrates 2-3 times greater vasodepressor and natriuretic effects than VNP(1-25), indicating the C-terminal extension enhances receptor binding or stability. Conversely, in rat models, both isoforms show reduced activity (33-50% of mammalian ANP), highlighting evolutionary divergence in receptor recognition mechanisms [1].
Table 1: Comparative Structural and Functional Features of Eel VNP Isoforms
Feature | VNP(1-25) | VNP(1-36) |
---|---|---|
Amino Acid Length | 25 residues | 36 residues |
C-terminal Extension | Absent | 11 residues |
Vasodepressor Activity (Eel) | High (146× human ANP) | Higher (2-3× VNP(1-25)) |
Natriuretic Activity (Rat) | 33% of human ANP | 50% of human ANP |
Major Storage Site | Cardiac Ventricles | Cardiac Ventricles |
Critical post-translational modifications govern VNP bioactivity. The conserved disulfide bond between cysteine residues at positions 7 and 23 stabilizes the essential 17-amino acid ring structure, which constitutes the core receptor-binding domain. This ring structure shares approximately 60% homology with eel ANP and CNP, yet VNP exhibits minimal cross-reactivity in specific RIAs, suggesting subtle conformational differences in its bioactive core [1]. Cleavage of the C-terminal extension in VNP(1-25) occurs at a monobasic processing site (Arg²⁵-Arg²⁶), a modification that reduces its potency compared to the full-length isoform. Mass spectrometry confirms both isoforms are amidated at their C-termini, a modification known to extend peptide half-life by reducing exopeptidase degradation. Domain-function studies reveal that the N-terminal sequence (residues 1-6) enhances membrane binding, while the C-terminal tail in VNP(1-36) contributes to receptor dimerization or interaction with clearance receptors [2] [8].
The cDNA encoding eel preproVNP was cloned from a ventricular library, revealing a 150-amino acid precursor with distinct domains: a 22-residue N-terminal signal peptide, a conserved prohormone sequence, and the mature VNP(1-36) at the C-terminus [2]. The signal peptide directs nascent peptide chains into secretory pathways, while the pro-region likely facilitates correct folding prior to enzymatic processing. The gene organization includes a 3'-untranslated region (UTR) devoid of the repetitive ATTTA motif—a destabilizing element prevalent in mammalian BNP mRNAs. This absence suggests divergent post-transcriptional regulation compared to BNP and may contribute to VNP's stability in eel cardiomyocytes [2] [4]. Reverse transcription-polymerase chain reaction (RT-PCR) confirmed tissue-specific expression, with ventricular mRNA levels significantly exceeding atrial expression—a pattern contrasting with ANP's atrial predominance. This establishes VNP as the first identified vertebrate natriuretic peptide synthesized primarily in ventricular tissue [2].
Table 2: PreproVNP Gene and Transcript Features
Genetic Feature | Characteristic | Functional Implication |
---|---|---|
Precursor Length | 150 amino acids | Includes signal peptide and prohormone |
Signal Peptide | 22 residues | Directs cellular secretion |
Mature Peptide | C-terminal VNP(1-36) | Released by proteolytic processing |
3'-UTR ATTTA Motifs | Absent | Enhanced mRNA stability |
Tissue-Specific Expression | Ventricle > Atrium | Primary ventricular hormone identity |
Phylogenetic analyses position eel VNP within a unique evolutionary clade distinct from both ANP and BNP. Genomic synteny comparisons reveal VNP genes reside on chromosomal regions lacking direct orthology to mammalian ANP/BNP loci, supporting its classification as an independent lineage within the natriuretic peptide family [4]. Teleost-specific genome duplication events likely enabled VNP's emergence and functional diversification in ray-finned fishes. While mammals possess ANP and BNP, advanced teleosts (e.g., eels, trout) express VNP alongside ANP and CNP, forming a three-peptide cardiac system. Notably, the ancient chondrostean fish (e.g., sturgeon) retains genes for all four NPs (ANP, BNP, VNP, CNP), confirming VNP as a distinct teleost NP rather than a BNP ortholog [4]. mRNA expression studies across fish taxa demonstrate VNP conservation in euryhaline species (eels, salmonids), suggesting adaptive roles in osmotic regulation. The absence of BNP in basal teleosts and its presence in sturgeon indicate that VNP diverged before the teleost-specific whole-genome duplication, subsequently retained in select lineages for specialized functions [4] [8].
Key Evolutionary Insights:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7